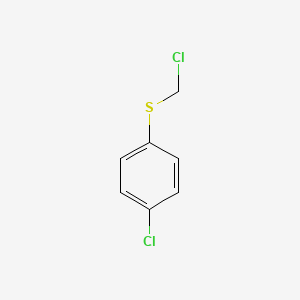

Chloromethyl 4-chlorophenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJUCMIJGVAEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064593 | |

| Record name | Chloromethyl 4-chlorophenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-90-5 | |

| Record name | 1-Chloro-4-[(chloromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-((chloromethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-[(chloromethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloromethyl 4-chlorophenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl 4-chlorophenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloromethyl 4-chlorophenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Chloromethyl 4-chlorophenyl sulfide, a versatile and reactive chemical intermediate. With full editorial control, this document is structured to deliver not just data, but also actionable insights grounded in established scientific principles. As a senior application scientist, the aim is to explain the "why" behind the "how," ensuring that the information is not only accurate but also contextually relevant for professionals in the field.

Core Identification and Properties

This compound is an organosulfur compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of two key functional groups: a reactive chloromethyl group and a 4-chlorophenyl sulfide moiety.

CAS Number: 7205-90-5[1]

Synonyms: (chloromethyl)(4-chlorophenyl)sulfane[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2S | [1] |

| Molecular Weight | 193.09 g/mol | [1] |

| Density | 1.348 g/cm³ | [1] |

| Appearance | Not explicitly stated, but related compounds are light yellow liquids. | [2] |

| EC Number | 230-578-1 | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with a source of a chloromethyl group. A plausible synthetic route is outlined below.

Conceptual Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Sources

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to Chloromethyl 4-chlorophenyl sulfide

This guide provides a comprehensive technical overview of this compound, a versatile though hazardous chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physical and chemical properties, synthesis, reactivity, and critical safety protocols. The structure of this guide is tailored to present the information in a logical flow, from fundamental identification to practical application and handling, ensuring a thorough understanding for professional use.

This compound, with the CAS Number 7205-90-5, is an organosulfur compound that incorporates both a thioether and an alkyl chloride functional group. This bifunctionality makes it a valuable reagent, particularly as an alkylating agent in organic synthesis.

Below is the molecular structure of this compound.

Caption: Molecular Structure of this compound.

The key identifiers and properties are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 7205-90-5 | |

| EC Number | 230-578-1 | |

| Molecular Formula | C₇H₆Cl₂S | |

| Linear Formula | ClC₆H₄SCH₂Cl | |

| Molecular Weight | 193.09 g/mol | |

| SMILES String | ClCSc1ccc(Cl)cc1 |

| InChI Key | XPJUCMIJGVAEGF-UHFFFAOYSA-N | |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Form | Liquid | |

| Boiling Point | 128-129 °C at 12 mmHg | |

| Density | 1.348 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6065 |

| Storage Temp. | 2-8°C | |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. The logical precursor is 4-chlorothiophenol, which is deprotonated to form a potent thiophenolate nucleophile that subsequently attacks a suitable chloromethyl electrophile. This approach is analogous to the well-established Williamson ether synthesis.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative method based on standard organic chemistry principles for thioether synthesis.[1]

-

Reaction Setup: To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent such as dichloromethane or THF, add a stoichiometric amount of a base like sodium hydroxide (1.0 eq) or potassium carbonate. The use of a base is critical to deprotonate the thiol (pKa ≈ 6-7), generating the much more nucleophilic thiophenolate anion.

-

Nucleophilic Substitution: The reaction mixture is stirred, often at room temperature or with gentle heating, for several hours. The thiophenolate anion attacks the electrophilic carbon of dichloromethane.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-chlorothiophenol is consumed.

-

Workup and Extraction: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent (e.g., dichloromethane). The combined organic fractions are then washed with brine, dried over an anhydrous salt like magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is a liquid that requires purification. Given its high boiling point, vacuum distillation is the method of choice to prevent decomposition that might occur at atmospheric pressure. The fraction collected at 128-129 °C under a vacuum of 12 mmHg corresponds to the pure product.

-

Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis (NMR, IR, MS).

Reactivity Profile and Mechanistic Considerations

The primary utility of this compound stems from its function as a potent alkylating agent. The molecule contains a reactive C-Cl bond on the methylene group, which is activated by the adjacent sulfur atom.

Caption: General Sₙ2 reactivity of this compound with a nucleophile (Nu:⁻).

The sulfur atom can stabilize an adjacent positive charge, facilitating the departure of the chloride leaving group. This makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, other thiolates). This reactivity has been leveraged in studies of solvolysis and in the synthesis of more complex molecules.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signature | Rationale |

|---|---|---|

| ¹H NMR | δ ≈ 7.3-7.5 ppm (d, 2H)δ ≈ 7.2-7.4 ppm (d, 2H)δ ≈ 4.8-5.0 ppm (s, 2H) | Aromatic protons will form a characteristic AA'BB' pattern due to para-substitution. The methylene (-SCH₂Cl) protons will be a singlet, significantly deshielded by both the sulfur and chlorine atoms. |

| ¹³C NMR | δ ≈ 128-135 ppm (4 signals)δ ≈ 45-50 ppm (1 signal) | Four signals are expected in the aromatic region. One signal for the aliphatic -CH₂Cl carbon. |

| IR (Infrared) | 3100-3000 cm⁻¹ (Ar C-H)1580, 1475 cm⁻¹ (Ar C=C)1090, 1010 cm⁻¹ (Ar C-Cl)~750 cm⁻¹ (C-S)~700 cm⁻¹ (C-Cl) | Peaks corresponding to aromatic C-H stretching, aromatic ring vibrations, and characteristic stretches for the C-S and C-Cl bonds. |

| Mass Spec (MS) | M⁺ peak at m/z 192 (for ³⁵Cl₂)Isotope pattern for two Cl atoms | The molecular ion peak will show a characteristic M, M+2, M+4 pattern due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |

Critical Safety and Handling Protocols

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential.

Hazard Identification:

-

GHS Classification: The compound is designated as a corrosive liquid.[4]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]

-

Signal Word: Danger[4]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) and a lab coat. Ensure no skin is exposed.[4]

-

Respiratory Protection: If working outside a fume hood or in case of a spill, a self-contained breathing apparatus (SCBA) may be necessary.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash affected area with soap and water. Remove contaminated clothing. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C. Store locked up.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.[4]

References

Sources

An In-Depth Technical Guide to the Molecular Structure and Utility of Chloromethyl 4-chlorophenyl sulfide

This guide provides a comprehensive technical overview of Chloromethyl 4-chlorophenyl sulfide (CAS No. 7205-90-5), a versatile though hazardous chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular architecture, a robust synthesis strategy, its reactivity profile, and demonstrated applications, grounding all claims in verifiable scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound, with the linear formula ClC₆H₄SCH₂Cl, is a dense, high-boiling liquid. Its structure features a 4-chlorophenyl ring linked through a sulfur atom to a chloromethyl group. This α-chloro thioether moiety is the primary source of its high reactivity, rendering it a potent alkylating agent but also a significant chemical hazard. The presence of two chlorine atoms and a sulfur atom contributes to its relatively high molecular weight and density.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 7205-90-5 | [1] |

| Molecular Formula | C₇H₆Cl₂S | [1] |

| Molecular Weight | 193.09 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Density | 1.348 g/mL at 25 °C | [1] |

| Boiling Point | 128-129 °C at 12 mmHg | [1] |

| Refractive Index | n20/D 1.6065 | [1] |

| InChI Key | XPJUCMIJGVAEGF-UHFFFAOYSA-N | [1] |

Spectroscopic Signature and Structural Elucidation

Direct, publicly available spectroscopic data for this compound is scarce. However, a detailed structural analysis can be reliably predicted based on its constituent parts: the 4-chlorothiophenol backbone and the attached chloromethyl group. We can infer the expected spectral characteristics by comparing them with close analogs like Chloromethyl phenyl sulfide and the 4-chlorothiophenol starting material.

| Compound | Predicted/Observed ¹H NMR (CDCl₃) | Predicted/Observed ¹³C NMR (CDCl₃) | Key IR Absorptions (cm⁻¹) |

| This compound (Predicted) | ~7.3-7.5 ppm (d, 2H, Ar-H ortho to S)~7.2-7.3 ppm (d, 2H, Ar-H meta to S)~4.9-5.1 ppm (s, 2H, -SCH₂Cl) | ~135-137 ppm (Ar-C para to S)~132-134 ppm (Ar-C ortho to S)~129-130 ppm (Ar-C meta to S)~128-130 ppm (Ar-C ipso to S)~50-52 ppm (-SCH₂Cl) | ~3100-3000 (Aromatic C-H stretch)~1475 (Aromatic C=C stretch)~810-840 (para-disubstituted C-H bend)~700-750 (C-S stretch)~650-700 (C-Cl stretch) |

| Chloromethyl phenyl sulfide (Observed Analog) | 7.2-7.5 ppm (m, 5H, Ar-H)4.95 ppm (s, 2H, -SCH₂Cl) | 135.2, 131.0, 129.1, 127.5 ppm (Ar-C)50.4 ppm (-SCH₂Cl) | 1582, 1481, 1440 (Aromatic)739 (C-S)689 (C-Cl) |

| 4-Chlorothiophenol (Observed Precursor) | 7.2-7.3 ppm (m, 4H, Ar-H)3.5 ppm (s, 1H, -SH) | 132.3, 130.5, 129.2, 128.9 ppm (Ar-C) | 2560 (-SH stretch)1475 (Aromatic C=C stretch)815 (para-disubstituted C-H bend) |

Rationale for Predictions:

-

¹H NMR: The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring. The key diagnostic signal is the singlet for the chloromethyl protons (-SCH₂Cl), anticipated to be significantly downfield (around 5.0 ppm) due to the deshielding effects of both the adjacent sulfur and chlorine atoms.

-

¹³C NMR: The chloromethyl carbon (-SCH₂Cl) is expected around 50-52 ppm. The four distinct aromatic carbon signals will reflect the substitution pattern.

-

IR Spectroscopy: The spectrum will be dominated by aromatic C-H and C=C stretching and bending vibrations. The crucial, though often weak, C-S stretch and the strong C-Cl stretching absorption will be present in the fingerprint region. The absence of the S-H stretch (around 2560 cm⁻¹) confirms the reaction of the thiol.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most directly achieved via the chloromethylation of its precursor, 4-chlorothiophenol. This reaction is a variation of the Blanc chloromethylation, adapted for thiols, which proceeds by reacting the thiol with formaldehyde and hydrogen chloride[2].

Synthesis Pathway Overview

The overall synthesis is a two-stage process: the preparation of the 4-chlorothiophenol precursor, followed by its chloromethylation.

Detailed Experimental Protocol (Adapted General Procedure)

This protocol is an adapted, generalized procedure for the chloromethylation of aromatic thiols and should be performed with rigorous safety precautions in a well-ventilated fume hood[2][3].

Materials:

-

4-Chlorothiophenol

-

Concentrated Hydrochloric Acid (~37%)

-

Paraformaldehyde or Formaldehyde solution (37%)

-

Anhydrous Calcium Chloride or Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add 4-chlorothiophenol (1.0 eq).

-

Acidification & Cooling: Add concentrated hydrochloric acid as the solvent and cool the resulting slurry to 0-5 °C using an ice-salt bath.

-

HCl Saturation: Begin bubbling anhydrous hydrogen chloride gas through the stirred mixture to ensure the medium remains saturated and highly acidic. This is critical to favor the formation of the electrophilic chloromethylating species and prevent side reactions.

-

Formaldehyde Addition: Slowly add paraformaldehyde (or 37% aqueous formaldehyde) (1.1-1.5 eq) portion-wise to the reaction mixture. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. Causality Note: Exothermic reactions and excessive temperatures can lead to the formation of diarylmethane byproducts through secondary Friedel-Crafts alkylation of another thiophenol molecule by the product.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is deemed complete, pour the mixture over crushed ice and water.

-

Extraction: Extract the aqueous mixture with several portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or calcium chloride, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a yellow to brown oil. Purification can be achieved by vacuum distillation, but caution is advised as α-chloro thioethers can be thermally labile.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its reactive (arylthio)methyl chloride group, making it a valuable electrophile for introducing the 4-chlorophenylthiomethyl moiety into various molecular scaffolds.

Solvolysis and Mechanistic Insights

The compound's reactivity has been authoritatively investigated through solvolysis studies across a wide range of hydroxylic solvents. A key study by Kevill et al. determined the specific rates of solvolysis at 0.0 °C and analyzed the reaction mechanism using the extended Grunwald-Winstein equation[4].

The study revealed that the solvolysis mechanism is highly dependent on the solvent.

-

In most common hydroxylic solvents (e.g., aqueous ethanol, methanol, acetone), the reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) pathway.

-

However, in highly ionizing but poorly nucleophilic fluoroalcohol solvents (like TFE or HFIP), the mechanism shifts towards a unimolecular (Sₙ1) pathway. This involves the formation of a resonance-stabilized thionium cation intermediate ([Ar-S-CH₂]⁺), where the sulfur atom's lone pair participates in stabilizing the positive charge.

This dualistic reactivity is a hallmark of α-halo sulfides and is crucial for predicting reaction outcomes and selecting appropriate conditions in a synthetic context.

Application as an Alkylating Agent

This compound serves as a potent electrophile for S-alkylation, O-alkylation, and N-alkylation reactions.

-

Synthesis of Imidazo[1,2-a]pyridines: The compound has been successfully employed as an alkylating reagent in the microwave-assisted synthesis of 2-aminoimidazo[1,2-a]pyridine derivatives. In a study by Vega et al., it was used to alkylate the nitrogen of 2-aminopyridine derivatives, a key step in building this important heterocyclic scaffold found in many biologically active molecules[5].

-

Synthesis of α-Arylthioalkyl Esters: It has been used as a starting reagent to prepare (4-chlorophenylthio)methyl acetate[1]. More broadly, this class of reagents is used to alkylate carboxylic acids to form α-arylthioalkyl esters. These esters are valuable intermediates themselves; for instance, Benneche et al. demonstrated their conversion into α-haloalkyl esters by cleaving the carbon-sulfur bond with sources of electrophilic halogen like sulfuryl chloride[6]. This two-step sequence provides a mild method for preparing α-haloalkyl esters, which are important prodrug moieties.

Safety, Handling, and Disposal

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage[7]. As an alkylating agent, it should be treated as potentially toxic and handled with appropriate engineering controls.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. All manipulations should be conducted within a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C[1].

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly reactive and useful chemical intermediate. Its molecular structure, defined by the electrophilic chloromethylthio group attached to a 4-chlorophenyl ring, dictates its powerful alkylating ability. While its hazardous nature necessitates stringent handling protocols, its demonstrated utility in the synthesis of complex heterocyclic systems and as a precursor to other valuable synthetic intermediates ensures its continued relevance to researchers in organic synthesis and drug development. A thorough understanding of its dualistic Sₙ1/Sₙ2 reactivity, as elucidated by detailed solvolysis studies, is paramount for its effective and predictable application in the laboratory.

References

-

Wikipedia. Blanc chloromethylation. [Link]

-

Kevill, D. N., Park, Y. H., Park, B.-C., & D'Souza, M. J. (2012). Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations. Current Organic Chemistry, 16(12), 1502–1511. [Link]

-

Vega, J. A., Vaquero, J. J., Alvarez-Builla, J., Ezquerra, J., & Hamdouchi, C. (1999). A new approach to the synthesis of 2-aminoimidazo [1, 2-a] pyridine derivatives through microwave-assisted N-alkylation of 2-halopyridines. Tetrahedron, 55(8), 2317-2326. [Link]

-

Benneche, T., Strande, P., & Wiggen, U. (1989). Synthesis of α-Haloalkyl Esters from α-Arylthioalkyl Esters. Acta Chemica Scandinavica, 43, 74-77. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CHLOROMETHYL PHENYL SULFONE(7205-98-3) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US4501903A - Chloromethylation process - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

"Chloromethyl 4-chlorophenyl sulfide" synthesis pathway

An In-depth Technical Guide to the Synthesis of Chloromethyl 4-chlorophenyl sulfide

Introduction

This compound, with CAS Number 7205-90-5, is a bifunctional organosulfur compound of significant interest in medicinal chemistry and drug development.[1] As a reactive alkylating agent, it serves as a crucial building block for introducing the (4-chlorophenylthio)methyl moiety into a variety of molecular scaffolds. Its structure, featuring a reactive chloromethyl group and a stable chlorophenyl sulfide, makes it a versatile intermediate for creating more complex molecules, including heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, underlying mechanisms, detailed experimental protocols, and critical safety considerations for its handling and use in a research environment.

Physicochemical Properties

A summary of the key properties of this compound is essential for its proper handling, storage, and application.

| Property | Value | Source |

| CAS Number | 7205-90-5 | [1] |

| Molecular Formula | C₇H₆Cl₂S | |

| Molecular Weight | 193.09 g/mol | |

| Appearance | Liquid | |

| Density | 1.348 g/mL at 25 °C | |

| Boiling Point | 128-129 °C at 12 mmHg | |

| Refractive Index | n20/D 1.6065 | |

| Storage Temperature | 2-8°C | [2] |

Core Synthesis Pathway: Thio-chloromethylation

The most direct and widely recognized method for synthesizing this compound is through the chloromethylation of 4-chlorothiophenol. This reaction is a specific type of electrophilic substitution on the sulfur atom, where formaldehyde and hydrogen chloride react in situ to form an electrophilic species that is subsequently attacked by the nucleophilic thiol.

Causality and Mechanistic Insights

The reaction proceeds via a well-understood, acid-catalyzed mechanism. The causality behind the experimental choices is rooted in controlling the formation and reactivity of the key electrophile.

-

Activation of Formaldehyde: In the presence of a strong acid like concentrated hydrochloric acid, the carbonyl oxygen of formaldehyde is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Formation of the Electrophile: The protonated formaldehyde is attacked by a chloride ion (from HCl) to form a chloromethanol intermediate. In the strongly acidic medium, the hydroxyl group of chloromethanol is protonated, forming a good leaving group (water).

-

Generation of the Thionium Ion Precursor: The departure of water generates a highly reactive electrophile, the chloromethyl cation (+CH₂Cl), or a related species.

-

Nucleophilic Attack by Thiol: The sulfur atom of 4-chlorothiophenol, being a potent nucleophile, attacks the electrophilic carbon of the chloromethyl species. This step forms the new carbon-sulfur bond.

-

Deprotonation: The resulting sulfonium ion is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

The use of low temperatures is critical to moderate the reaction rate, prevent the formation of unwanted byproducts from self-condensation of formaldehyde or other side reactions, and ensure safe handling of the gaseous HCl.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system designed for research-scale synthesis. All operations must be performed in a certified chemical fume hood due to the hazardous nature of the reagents and product.[3][4]

Reagents and Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorothiophenol | 106-54-7 | 144.62 | 14.5 g | 0.10 |

| Paraformaldehyde | 30525-89-4 | (30.03)n | 3.3 g | 0.11 |

| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | 30 mL | ~0.36 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |

| Saturated Sodium Bicarbonate Sol. | 144-55-8 | 84.01 | 100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - |

Step-by-Step Methodology

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a sodium hydroxide solution scrubber).

-

Reagent Charging: To the flask, add 4-chlorothiophenol (14.5 g, 0.10 mol) and paraformaldehyde (3.3 g, 0.11 mol).

-

Cooling: Place the flask in an ice-water bath and begin stirring to create a slurry. Cool the contents to 0-5 °C.

-

Acid Addition: Slowly add concentrated hydrochloric acid (30 mL) dropwise via the dropping funnel over a period of 30-45 minutes. The key is to maintain the internal temperature below 10 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Subsequently, allow the reaction to warm to room temperature and stir for another 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting thiol.

-

Work-up - Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water and 50 mL of dichloromethane (DCM). Shake gently and separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of cold water and two 50 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. A final wash with 50 mL of brine is recommended.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator under reduced pressure.

-

Purification: The crude product, a yellowish liquid, can be purified by vacuum distillation (bp 128-129 °C at 12 mmHg) to yield pure this compound.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety, Handling, and Environmental Considerations

Trustworthiness in safety protocols is non-negotiable. The synthesis of this compound involves highly hazardous materials and requires strict adherence to safety procedures.

-

Hazard Identification:

-

This compound (Product): Causes severe skin burns and eye damage (H314).[3] It is a potent alkylating agent and should be handled as a suspected carcinogen, analogous to other α-chloro sulfides which are structurally related to sulfur mustards.[5]

-

4-Chlorothiophenol (Reactant): Toxic if swallowed and causes skin corrosion.[6] Thiols are known for their strong, unpleasant odors.

-

Formaldehyde/Paraformaldehyde (Reactant): Toxic, a known human carcinogen, and can cause severe skin burns and eye damage.

-

Hydrochloric Acid (Reagent): Highly corrosive, causes severe skin burns and eye damage, and releases toxic fumes.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]

-

Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves prior to use.[3][4]

-

Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[3][4]

-

-

Handling and Storage:

-

Disposal:

-

All chemical waste, including residual reagents and solvents, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[3]

-

Applications in Drug Development and Research

This compound is primarily used as an alkylating agent to install the (4-chlorophenylthio)methyl group. This moiety is found in various biologically active molecules. For instance, it has been used as a key reagent in the synthesis of substituted 2-amino-imidazo[1,2-a]pyridine derivatives, a class of compounds often explored for their therapeutic potential. Its ability to react with a wide range of nucleophiles (amines, alcohols, thiols) makes it a valuable tool for scaffold decoration and the generation of compound libraries for drug screening.

References

- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. (n.d.).

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Chloromethyl methyl sulfide - Wikipedia. (n.d.). Retrieved from [Link]

-

Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

A convenient synthesis of (chloromethyl)thio aromatics and (chloromethyl)thio heteroaromatics | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

- EP1648852B1 - Method for producing substituted arylcarboxylic acid chlorides - Google Patents. (n.d.).

-

4-Chlorophenyl cyclopentyl sulfide - SpectraBase. (n.d.). Retrieved from [Link]

-

Synthesis of alkyl chlorides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

What is the reaction of formaldehyde and HCL? - Quora. (2017). Retrieved from [Link]

- Chloromethylation of Thiophene - KR100859386B1 - Google Patents. (n.d.).

-

Chloromethylated Activated Carbon: A Useful New Synthon for Making a Novel Class of Sorbents for Heavy Metal Separations. (2010). Retrieved from [Link]

-

.alpha.-Halo sulfones. XII. Chlorination of bridgehead sulfides and sulfones. Transannular double-bond formation in the base-induced rearrangement of bridgehead .alpha.-chloro sulfones | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Modular synthesis of alkyl chlorides via visible light mediated dual catalyzed aryl-chlorination of alkenes - ChemRxiv. (n.d.). Retrieved from [Link]

-

Products of the reactions of HCHO with thiol/alcohol-containing amino... - ResearchGate. (n.d.). Retrieved from [Link]

-

ChemInform Abstract: Facile One‐Pot Synthesis of α‐Chloro Sulfoxides from Sulfides. (n.d.). Retrieved from [Link]

- US7462725B2 - Chloromethylation of thiophene - Google Patents. (n.d.).

-

Mechanism for chloromethylation of benzene with formaldehyde and HCl. (2015). Retrieved from [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed. (n.d.). Retrieved from [Link]

-

Mustard gas - Wikipedia. (n.d.). Retrieved from [Link]

- US2463227A - Process of reacting formaldehyde, hydrogen chloride, and acetylene, and products produced thereby - Google Patents. (n.d.).

Sources

- 1. This compound, CasNo.7205-90-5 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chloromethyl methyl sulfide - Wikipedia [en.wikipedia.org]

- 6. 4-Chlorothiophenol 97 106-54-7 [sigmaaldrich.com]

An In-Depth Technical Guide to the NMR Analysis of Chloromethyl 4-chlorophenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Chloromethyl 4-chlorophenyl sulfide. Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document offers a detailed examination of the theoretical principles and practical methodologies for the structural elucidation of this important chemical intermediate. The guide delves into the interpretation of both ¹H and ¹³C NMR spectra, supported by predicted data and analysis of analogous structures. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy in your laboratory.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₇H₆Cl₂S, is a bifunctional organic molecule featuring a chloromethyl group and a 4-chlorophenyl sulfide moiety. This unique combination of a reactive alkyl halide and a substituted aryl sulfide makes it a valuable reagent and building block in organic synthesis. Its applications include the synthesis of α-haloalkyl esters and various heterocyclic compounds. Given its role in the formation of new chemical entities, a thorough understanding of its structural and electronic properties is paramount. NMR spectroscopy stands as the most powerful tool for the unambiguous structural confirmation and purity assessment of this compound.

This guide will provide the foundational knowledge to:

-

Confidently identify the characteristic ¹H and ¹³C NMR signals of this compound.

-

Understand the underlying principles governing the chemical shifts and coupling patterns observed in the spectra.

-

Implement a rigorous experimental workflow for the preparation and analysis of NMR samples of this compound.

Theoretical NMR Analysis: Predicting the Spectrum

A priori analysis of the molecular structure of this compound allows for the prediction of its ¹H and ¹³C NMR spectra. The molecule possesses distinct electronic environments that give rise to a unique spectral fingerprint.

Molecular Structure and Proton/Carbon Environments

Caption: Molecular graph of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to exhibit two main regions of interest: the aromatic region and the aliphatic region.

-

Aromatic Protons (H_arom): The 4-chlorophenyl group will give rise to a characteristic AA'BB' system, appearing as two sets of doublets.

-

The protons ortho to the sulfur atom are electronically distinct from the protons meta to the sulfur.

-

Due to the electron-donating nature of the sulfur atom and the electron-withdrawing nature of the chlorine atom, a predictable splitting pattern emerges. The protons ortho to the sulfur are expected to be slightly more shielded (upfield) than those ortho to the chlorine.

-

A typical chemical shift range for such aromatic protons is between δ 7.0 and 7.5 ppm.

-

-

Chloromethyl Protons (CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and will therefore appear as a singlet.

-

The electronegativity of both the adjacent sulfur and chlorine atoms will significantly deshield these protons, shifting their resonance downfield.

-

The expected chemical shift for these protons is in the range of δ 4.5 - 5.5 ppm.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide complementary information for structural confirmation.

-

Aromatic Carbons: The 4-chlorophenyl ring will display four distinct carbon signals.

-

C-S (ipso-carbon): The carbon directly attached to the sulfur atom.

-

C-Cl (ipso-carbon): The carbon directly attached to the chlorine atom.

-

CH (ortho to S): The two equivalent carbons ortho to the sulfur atom.

-

CH (meta to S): The two equivalent carbons meta to the sulfur atom.

-

The chemical shifts of these carbons will be influenced by the electronegativity and resonance effects of the sulfur and chlorine substituents, typically appearing in the δ 125-140 ppm range.

-

-

Chloromethyl Carbon (CH₂Cl): A single resonance corresponding to the carbon of the chloromethyl group. This carbon is expected to be significantly downfield due to the additive deshielding effects of the attached sulfur and chlorine atoms, likely appearing in the δ 45-55 ppm range.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. The following protocol is designed to be a self-validating system, minimizing common sources of error.

NMR Sample Preparation and Data Acquisition Workflow

Introduction: A Bifunctional Reagent for Advanced Synthesis

An In-Depth Technical Guide to the Reactivity Profile of Chloromethyl 4-chlorophenyl sulfide

This compound, with CAS Number 7205-90-5, is a bifunctional organic compound that serves as a highly versatile intermediate in modern chemical synthesis. Its structure incorporates two key reactive centers: a highly electrophilic chloromethyl group and a nucleophilic, oxidizable sulfide moiety. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable building block for constructing complex molecular architectures in fields such as medicinal chemistry, agrochemicals, and materials science.

The reactivity of this molecule is governed by the interplay between the α-chloro sulfide functionality and the electronic properties of the 4-chlorophenyl group. The chloromethyl group acts as a potent alkylating agent, susceptible to nucleophilic attack, while the sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, profoundly altering the electronic character and subsequent reactivity of the entire molecule. This guide provides a comprehensive exploration of its reactivity profile, supported by mechanistic insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Molecular Properties and Critical Safety Protocols

Before utilization in any experimental setting, a thorough understanding of the physicochemical properties and associated hazards of this compound is imperative.

| Property | Value |

| CAS Number | 7205-90-5 |

| Molecular Formula | C₇H₆Cl₂S |

| Molecular Weight | 193.09 g/mol |

| Appearance | Liquid |

| Density | 1.348 g/cm³ |

| Synonyms | (chloromethyl)(4-chlorophenyl)sulfane |

Critical Safety & Handling:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage[1]. It must be handled with extreme caution in a well-ventilated chemical fume hood, adhering to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), impervious clothing, and tightly fitting safety goggles with side shields. A face shield is also recommended[1].

-

Handling: Avoid all direct contact with skin and eyes. Do not breathe vapors or mists. Use non-sparking tools and ensure adequate ventilation to prevent vapor accumulation[1].

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases[2]. The container should be kept tightly closed and stored in a locked-up, designated area[1].

-

Spill & First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For eye contact, remove contact lenses if present and continue rinsing[1].

Core Reactivity Profile

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed selectively or in sequence to achieve complex molecular designs.

Nucleophilic Substitution at the Chloromethyl Carbon

The primary and most exploited mode of reactivity is the nucleophilic substitution at the benzylic-type carbon of the chloromethyl group. This position is exceptionally reactive due to the nature of the α-chloro sulfide linkage.

Mechanistic Rationale:

The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3][4][5]. The adjacent sulfur atom plays a crucial role in accelerating this reaction by stabilizing the electron-deficient transition state through participation of its lone pair electrons. This neighboring group participation makes the C-Cl bond significantly more labile compared to a standard alkyl or benzyl chloride, leading to rapid displacement of the chloride leaving group by a wide range of nucleophiles.

Caption: Generalized SN2 reaction at the chloromethyl carbon.

Scope of Nucleophiles:

A broad array of nucleophiles can be employed for this transformation, including:

-

N-Nucleophiles: Primary and secondary amines, azides, and heterocycles.

-

O-Nucleophiles: Alcohols, phenols, and carboxylates.

-

S-Nucleophiles: Thiols and thiophenols[6].

-

C-Nucleophiles: Enolates, organometallics, and cyanides.

This versatility allows for the facile introduction of a -(CH₂)-S-(4-Cl-Ph) moiety onto a target molecule, a common strategy in drug discovery for modulating lipophilicity and metabolic stability.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol describes a representative SN2 reaction. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and product identity confirmed by spectroscopic methods.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.) in a suitable aprotic solvent (e.g., acetonitrile or THF, 0.2 M).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.05 eq.) in the same solvent dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

-

Workup: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine.

Oxidation of the Sulfide Moiety

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation dramatically alters the electronic properties of the molecule, converting the weakly activating sulfide group into a strongly electron-withdrawing sulfoxide or sulfone.

Mechanistic Pathway:

The oxidation is typically achieved using common oxidants like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone. The reaction proceeds in a stepwise manner. Careful control over stoichiometry and reaction conditions allows for the selective isolation of the sulfoxide. Using an excess of the oxidizing agent and/or higher temperatures will drive the reaction to completion, yielding the sulfone[7][8].

Caption: Stepwise oxidation from sulfide to sulfoxide and sulfone.

Experimental Protocol 1: Selective Oxidation to Sulfoxide

-

Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or methanol in a round-bottom flask.

-

Oxidation: Cool the solution to 0 °C. Add a solution of 30% hydrogen peroxide (1.1 eq.) dropwise.

-

Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting sulfide is consumed. Avoid prolonged reaction times or excess oxidant to prevent over-oxidation to the sulfone[9].

-

Workup & Purification: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Experimental Protocol 2: Complete Oxidation to Sulfone

-

Setup: Dissolve this compound (1.0 eq.) in glacial acetic acid.

-

Oxidation: Add an excess of 30% hydrogen peroxide (2.5-3.0 eq.) to the solution.

-

Reaction: Heat the mixture to 60-80 °C for several hours until TLC analysis confirms the complete conversion to the sulfone[7].

-

Workup & Purification: Cool the reaction mixture to room temperature and pour it into ice water. The solid sulfone product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Reactivity of the Aromatic Ring

The reactivity of the 4-chlorophenyl ring is directly modulated by the oxidation state of the sulfur atom.

-

Sulfide: As a sulfide, the sulfur atom is a weak ortho, para-directing group for electrophilic aromatic substitution (EAS) due to resonance donation from its lone pairs. However, the ring is generally deactivated by the two chloro substituents.

-

Sulfone: Upon oxidation to the sulfone (-SO₂-), the group becomes strongly electron-withdrawing and meta-directing for EAS. More importantly, this powerful deactivation, in conjunction with the para-chloro substituent, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) [10]. This opens up a new avenue of reactivity, allowing for the displacement of the aromatic chlorine atom by strong nucleophiles.

Caption: Influence of sulfur oxidation state on aromatic ring reactivity.

Integrated Synthetic Workflows

The distinct reactivity modes of this compound can be strategically combined to access a wide array of functionalized molecules. The choice of reaction sequence is critical for achieving the desired outcome.

Caption: Synthetic pathways starting from this compound.

This workflow illustrates two primary strategies:

-

Substitution First (Path A): The chloromethyl group is first functionalized with a nucleophile 'R'. The resulting sulfide can then be selectively oxidized to the sulfoxide or sulfone, preserving the newly introduced 'R' group.

-

Oxidation First (Path B): The sulfide is first oxidized to the sulfoxide or sulfone. This modifies the reactivity of the chloromethyl group and, in the case of the sulfone, activates the aromatic ring for subsequent SNAr reactions.

The choice between these pathways is dictated by the compatibility of the desired nucleophiles and functional groups with the oxidizing conditions.

Summary and Outlook

This compound is a powerful and versatile synthetic intermediate characterized by two distinct and controllable reactive sites. Its high susceptibility to SN2 reactions at the chloromethyl position provides a reliable method for introducing the 4-chlorophenylthiomethyl scaffold. Furthermore, the selective oxidation of the sulfide to a sulfoxide or sulfone fundamentally alters the molecule's electronic profile, unlocking different avenues of reactivity, including nucleophilic aromatic substitution. By understanding and strategically manipulating these reaction pathways, researchers can efficiently construct novel and complex molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

- Title: Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - EP0115328B1 Source: Google Patents URL

- Title: Method of preparing 4-chloro-3-methyl-2-butenylphenyl sulfide, di(4-chloro-3-methyl-2-butenyl)sulfide and di(4-chloro-3-methyl-2-butenyl)

-

Title: Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species Source: PubMed URL: [Link]

-

Title: Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide. Source: Sci-Hub (referencing Organic Preparations and Procedures International, 2003, 35(4), 412-414) URL: [Link]

-

Title: 8.5: Mechanisms of Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: Tetrabutylammonium Chlorite as an Efficient Oxidant for Controlled Oxidation of Sulfides to Sulfoxides Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species Source: MIT DSpace URL: [Link]

-

Title: Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides Source: IKA URL: [Link]

-

Title: (PDF) Transformations of trichloromethyl-4-chlorophenyl sulfone into new compounds with potential pesticidal activity Source: ResearchGate URL: [Link]

-

Title: Sulfoxide synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. CHLOROMETHYL PHENYL SULFIDE - Safety Data Sheet [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mit.edu [web.mit.edu]

- 6. Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.se [sci-hub.se]

- 8. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]

- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Hazards and Safety of Chloromethyl 4-chlorophenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chloromethyl 4-chlorophenyl sulfide is a reactive bifunctional molecule utilized in organic synthesis as an alkylating agent and a precursor for more complex chemical structures. Its utility, particularly in the construction of novel molecular frameworks relevant to medicinal chemistry, is paired with significant chemical hazards. This guide provides a comprehensive analysis of the chemical properties, hazards, and requisite safety protocols for the handling and use of this compound. Acknowledging the scarcity of specific toxicological and decomposition data for this compound, this document synthesizes information from available safety data sheets, principles of chemical reactivity for α-chloro sulfides and aryl sulfides, and data from analogous structures to offer a robust framework for risk assessment and safe laboratory practice. The aim is to equip researchers, scientists, and drug development professionals with the critical knowledge to mitigate risks, ensure personal safety, and maintain experimental integrity when working with this versatile but hazardous reagent.

Introduction and Chemical Profile

This compound, with the CAS number 7205-90-5, is a chlorinated aryl sulfide that serves as a valuable intermediate in organic synthesis.[1] Its structure incorporates a reactive chloromethyl group attached to a sulfur atom, which is in turn bonded to a 4-chlorophenyl ring. This combination of functional groups makes it a potent alkylating agent, capable of introducing the (4-chlorophenyl)thiomethyl moiety into various molecules. This structural motif is of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[1] |

| Synonyms | (chloromethyl)(4-chlorophenyl)sulfane | ChemicalBook[1] |

| CAS Number | 7205-90-5 | ChemicalBook[1] |

| EC Number | 230-578-1 | ChemicalBook[1] |

| Molecular Formula | C₇H₆Cl₂S | ChemicalBook[1] |

| Molecular Weight | 193.09 g/mol | ChemicalBook[1] |

| Appearance | Liquid (form not specified in sources) | - |

| Density | 1.348 g/cm³ | ChemicalBook[1] |

| Solubility | No data available | ChemicalBook[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary and most severe hazard is its corrosive nature.

GHS Classification

-

Skin Corrosion/Irritation: Sub-category 1B[1]

-

Serious Eye Damage/Eye Irritation: Category 1

Hazard Statements

-

H314: Causes severe skin burns and eye damage.[1]

Signal Word

-

Danger [1]

The diagram below outlines the logical flow for hazard identification and initial response.

Caption: Hazard Identification and Initial Response Flowchart.

Reactivity, Stability, and Hazardous Decomposition

While specific experimental data on the reactivity and stability of this compound are limited, its behavior can be inferred from the known chemistry of α-chloro sulfides and chlorinated aromatic compounds.

Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon. The presence of the sulfur atom alpha to the chlorine-bearing carbon activates the C-Cl bond towards displacement by nucleophiles. This makes the compound a potent alkylating agent .

-

Reaction with Nucleophiles: It will readily react with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

-

Hydrolysis: Contact with water or moisture can lead to hydrolysis, likely forming 4-chlorophenylthiomethanol and hydrochloric acid. The generated HCl can further catalyze decomposition.

-

Reaction with Acids and Bases: Strong acids may lead to decomposition. Strong bases can promote elimination reactions or act as nucleophiles.

-

Oxidation: The sulfide linkage is susceptible to oxidation, which can yield the corresponding sulfoxide and sulfone.

Stability and Storage

-

Stability: The compound is expected to be stable under recommended storage conditions, which include a cool, dry, and well-ventilated area, away from incompatible materials.[2]

-

Conditions to Avoid: Exposure to moisture, heat, and sources of ignition should be avoided.[1]

-

Incompatible Materials: Due to its reactivity, it should be stored away from strong oxidizing agents, strong bases, and nucleophiles.

Hazardous Decomposition Products

Specific data for this compound are not available. However, based on its structure, thermal decomposition or combustion is expected to produce a range of toxic and corrosive gases.

-

Thermal Decomposition: At elevated temperatures, decomposition may release hydrogen chloride (HCl), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO₂).

-

Incomplete Combustion: Incomplete combustion can lead to the formation of other chlorinated organic compounds, including potentially more toxic species like polychlorinated dibenzodioxins and dibenzofurans, although the risk of this would depend on the conditions.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, stringent safety protocols must be followed to prevent any contact.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors, preventing severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently. | Prevents skin contact and severe burns. |

| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended. | Protects the skin from accidental contact. |

| Respiratory Protection | Not typically required when handled in a functional fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Prevents irritation and burns to the respiratory tract. |

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for Handling Corrosive Chemicals.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

-

Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area and prevent entry of unnecessary personnel. Eliminate all ignition sources. Dike the spill to prevent it from spreading and entering drains or waterways.[1] Contact emergency services and a hazardous waste disposal company.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Combustion will produce toxic and corrosive gases, including hydrogen chloride and sulfur oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Toxicological and Ecotoxicological Information

Toxicological Profile

Ecotoxicological Profile

No specific data on the ecotoxicity of this compound are available.[1] However, given its chemical nature, it should be assumed to be harmful to aquatic life. Discharge into the environment must be avoided.[1]

Experimental Protocol: A Representative Alkylation Reaction

The following is a representative protocol for an N-alkylation reaction using this compound. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before commencing any experimental work.

Objective: To synthesize an N-((4-chlorophenyl)thiomethyl) derivative of a secondary amine.

Materials:

-

Secondary amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

Procedure:

-

Inert Atmosphere: Set up a reaction flask under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add the secondary amine (1.0 eq) and anhydrous DMF. Stir until the amine is fully dissolved.

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution.

-

Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Chemical Waste: Collect all residues, reaction mixtures, and contaminated materials in a designated, labeled hazardous waste container.

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to local regulations.

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Conclusion

This compound is a valuable synthetic reagent that demands a high level of respect and caution due to its severe corrosive properties. While a complete toxicological and environmental profile is not yet established, the available data clearly indicate the need for stringent adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By understanding its reactivity and potential hazards, researchers can safely harness its synthetic utility in the development of new chemical entities. It is imperative that all users of this chemical thoroughly review the available safety information and conduct a comprehensive risk assessment prior to its use.

References

-

4-Thiomescaline - Wikipedia. (URL: [Link])

-

Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species - PubMed. (URL: [Link])

-

Synthesis of 4-methyl-thio-phenyl-propylamine and the evaluation of its interaction with different amine oxidases - PubMed. (URL: [Link])

-

Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes - PubMed Central. (URL: [Link])

-

Chlorinated pyrolysis products of co-pyrolysis of poly(vinyl chloride) and poly(ethylene terephthalate) | Request PDF - ResearchGate. (URL: [Link])

-

Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. (URL: [Link])

-

Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N - MDPI. (URL: [Link])

-

Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

-

Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. - DTIC. (URL: [Link])

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides - MDPI. (URL: [Link])

- CN102351758A - New preparation method of 4,4-dichlorodiphenyl sulfone - Google P

-

Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (URL: [Link])

-

Thermal Decomposition of Sulfides - ElectronicsAndBooks. (URL: [Link])

-

Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP) - PubMed. (URL: [Link])

-

[Application of methyl in drug design] - PubMed. (URL: [Link])

-

8.5: Mechanisms of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

(PDF) Thermal Decomposition Of Carbonyl Sulfide At Temperatures Encountered In The Front End Of Modified Claus Plants - ResearchGate. (URL: [Link])

-

a) The classic aryl sulfides in applications of natural products,... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis - American Chemical Society. (URL: [Link])

-

Chlorinolysis of Sulfur-Carbon Bonds in Aryl-Alkyl Sulfides | Semantic Scholar. (URL: [Link])

-

Toxicology of hydrogen sulfide - PubMed. (URL: [Link])

-

Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex. (URL: [Link])

-

Ethylene sulfide - Organic Syntheses Procedure. (URL: [Link])

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (URL: [Link])

-

Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species - MIT. (URL: [Link])

-

Unlocking the potential of the thioamide group in drug design and development View supplementary material - ResearchGate. (URL: [Link])

-

An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (URL: [Link])

-

Gold(III) chloride - Wikipedia. (URL: [Link])

-

Photocatalytic Desulfurization‐Based Chlorination of Aryl Thiols and Derivatives. (URL: [Link])

-

4 - SAFETY DATA SHEET. (URL: [Link])

Sources

An In-Depth Technical Guide to Chloromethyl 4-chlorophenyl sulfide: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl 4-chlorophenyl sulfide, a bifunctional organic molecule, holds a significant position in the landscape of synthetic chemistry. Its unique structure, incorporating a reactive chloromethyl group and a stable 4-chlorophenyl sulfide moiety, renders it a valuable intermediate in the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic methodologies for this important chemical entity. We will delve into the pioneering work that first brought this compound to light, explore the mechanistic underpinnings of its synthesis, and provide detailed protocols for its preparation, offering insights valuable to both academic and industrial researchers.

I. Discovery and Historical Context: The Work of H. Böhme

The first documented synthesis of this compound can be traced back to the extensive work of the German chemist H. Böhme and his collaborators in the mid-20th century. Their research, published in the esteemed journal Justus Liebigs Annalen der Chemie, laid the foundational groundwork for the synthesis of a variety of α-halogenated ethers, sulfides, and amines.

While a specific publication solely dedicated to the discovery of this compound is not readily apparent, its synthesis is a direct extension of the general methods developed by Böhme's group for the preparation of α-chloro sulfides. A key publication from this period, "Über die Darstellung und die Eigenschaften von α-Halogen-äthern und -sulfiden" (On the Preparation and Properties of α-Halo-ethers and -sulfides) , though focusing on a range of similar compounds, outlines the fundamental reaction that is still employed for the synthesis of the title compound today.

The primary method established by Böhme involves the reaction of a thiol with formaldehyde and hydrogen chloride. This straightforward yet effective approach provided a reliable means to introduce the chloromethylthio- group onto various substrates.

II. Synthesis of this compound

The most common and historically significant method for the preparation of this compound is the direct chloromethylation of 4-chlorothiophenol. This reaction proceeds via an electrophilic substitution mechanism, where formaldehyde is activated by hydrogen chloride to form a reactive hydroxymethyl cation or a related species, which is then attacked by the nucleophilic sulfur atom of the thiophenol.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol is a generalized procedure based on the historical methods developed for the synthesis of α-chloro sulfides.

Materials:

-

4-Chlorothiophenol

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride or Magnesium Sulfate

-

Diethyl ether or Dichloromethane

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with 4-chlorothiophenol.

-

Addition of Reagents: The flask is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with vigorous stirring. Subsequently, an equimolar amount of formaldehyde solution (or paraformaldehyde) is added slowly, ensuring the temperature remains low.

-

Reaction: The reaction mixture is stirred at a low temperature (typically 0-5 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is transferred to a separatory funnel containing cold water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). The mixture is shaken, and the layers are separated.

-